The synthesis of 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. Techniques such as continuous flow reactors may be employed to control parameters like temperature and pressure precisely. The choice of solvents, catalysts, and purification methods significantly impacts the efficiency of production .
The molecular structure of 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid features two interconnected pyrrolidine rings, which are five-membered nitrogen-containing heterocycles. The compound's structural formula can be represented as follows:
The compound exhibits a boiling point of 461 °C at 760 mmHg and a theoretical density of 1.357 g/cm³. Its refractive index is noted at 1.604, indicating its optical properties .
1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with biological targets through the unique structural features provided by its dual pyrrolidine rings. These rings facilitate specific binding interactions with enzymes or receptors, potentially influencing pathways related to metabolic processes or signaling cascades.
The compound's reactivity allows it to undergo transformations that can modulate biological activity, making it a valuable scaffold in medicinal chemistry .
1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid has significant applications in:
1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid features a unique bicyclic architecture formed by two pyrrolidine rings connected via an amide bond. This structure, formally described as (2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid or (2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid depending on stereochemistry (CAS: 20488-28-2 or 7408325), exhibits complex conformational behavior [1] [4]. The saturated nature of both five-membered rings provides significant sp³-hybridized character, enhancing three-dimensional coverage compared to planar heteroaromatic systems [2]. Each pyrrolidine ring undergoes rapid puckering dynamics (pseudorotation), interconverting between envelope (Cₛ) and half-chair (C₂) conformations with low energy barriers (typically < 5 kcal/mol). This dynamic process enables access to multiple low-energy conformers, significantly expanding the molecule's spatial sampling capacity [2] [10].
The amide linker imposes restricted rotation due to partial double-bond character, while the carboxylic acid moiety introduces potential for hydrogen bonding networks. Computational analyses reveal that the lowest energy conformation positions the carboxylic acid group antiperiplanar to the adjacent ring nitrogen, minimizing steric clashes between the rings. The pyrrolidine ring pucker angles directly influence the spatial orientation of pharmacophoric elements:
Table 1: Key Conformational Parameters of Pyrrolidine Rings
Parameter | Ring A (Carboxylic Acid) | Ring B (Amide Carbonyl) | Biological Relevance |
---|---|---|---|
Preferred Puckering | C₂-symmetric envelope | Cₛ-envelope | Complementary to protein binding pockets |
Amide Torsion (ω) | 170-180° | 170-180° | Planar geometry enhancing H-bonding |
Carboxylate Orientation | Equatorial | N/A | Optimal solvent exposure & metal chelation |
Pseudorotation Barrier | 4.2 kcal/mol | 3.8 kcal/mol | Rapid conformational sampling |
The synthesis of 1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid derivatives demands precise stereocontrol due to the presence of multiple chiral centers. Each ring contains up to two stereogenic carbons (C2 and C5), potentially generating 16 stereoisomers for the bicyclic system. Modern synthetic strategies leverage catalytic asymmetric methodologies to achieve specific diastereo- and enantiomeric outcomes [3] [5] :
Catalytic Asymmetric 1,3-Dipolar Cycloadditions: Azomethine ylides undergo [3+2] cycloadditions with electron-deficient alkenes under copper or silver catalysis with chiral ligands (e.g., phosphino-oxazolines, BOX ligands). This method constructs substituted pyrrolidine rings with >95% ee and precise endo/exo selectivity .
Diarylprolinol Silyl Ether Catalysis: For functionalized derivatives, Jørgensen-Hayashi catalysts promote α-functionalization of aldehydes, followed by ring-closing metathesis or reductive amination to access trans- or cis-2,5-disubstituted pyrrolidines with exceptional stereocontrol [5].
Table 2: Stereochemical Influence on Biological Activity (Exemplified by InhA Inhibition) [9]
Stereoisomer | Configuration (Ring A/Ring B) | IC₅₀ (μM) | Relative Potency |
---|---|---|---|
Isomer 1 | (2S,5R)/(2S,5S) | 0.39 ± 0.01 | 100% |
Isomer 2 | (2S,5S)/(2S,5S) | 3.67 ± 0.17 | 11% |
Isomer 3 | (2R,5R)/(2S,5S) | >100 | <1% |
The table demonstrates that absolute configuration critically determines biological activity, with enantioselective protein binding discriminating strongly between diastereomers [9].
Pseudorotation in the pyrrolidine rings fundamentally expands the three-dimensional pharmacophore space accessible to 1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid derivatives. Unlike rigid scaffolds, the low-energy barrier for ring inversion enables dynamic sampling of distinct molecular shapes, enhancing complementarity with biological targets [2] [10]. Key implications include:
Table 3: Conformational Effects on Physicochemical Properties [2]
Property | Pyrrolidine Bicycle | Planar Pyrrole Analog | Significance |
---|---|---|---|
Polar Surface Area | 40-50 Ų | 25-30 Ų | Enhanced solubility & membrane permeation |
Dipole Moment (D) | 3.5-4.2 | 2.9-3.2 | Stronger polar interactions |
LogP | -0.5 to 0.2 | 0.7-1.2 | Optimized lipophilicity for CNS drugs |
Solvent Accessible SA | 258-265 Ų | 236-240 Ų | Improved protein surface complementarity |
The 3D pharmacophore advantage is exemplified in drug design: Derivatives of this scaffold show improved binding entropy profiles compared to flat analogs due to preorganization penalty reduction. The scaffold pays less conformational entropy cost upon binding because it samples bound-state-like geometries in solution [2]. This explains its prevalence in protease inhibitors (e.g., prolyl oligopeptidase) and antimicrobial agents targeting enoyl-ACP reductase (InhA) [9].
Concluding Remarks
1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid exemplifies how saturated nitrogen heterocycles achieve superior biomolecular recognition through stereochemical complexity and conformational adaptability. The synergy between chiral center control (governing substrate binding) and pseudorotation dynamics (enabling structural plasticity) creates a versatile platform for drug discovery and catalysis. Future developments will likely exploit advanced computational methods to predict optimal substitution patterns that lock the scaffold in bioactive pseudorotamers, maximizing target engagement while retaining favorable physicochemical properties.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3